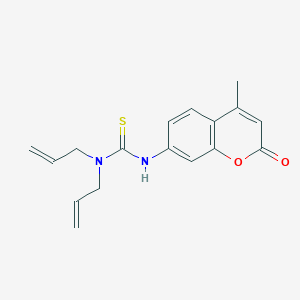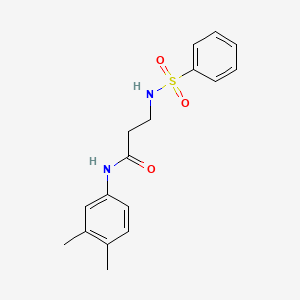
N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, also known as DACT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DACT is a thiourea derivative that has been synthesized through a multi-step process involving the reaction of various chemical reagents.
Mecanismo De Acción
The mechanism of action of N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair, as well as the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
In addition to its antitumor and antimicrobial properties, N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to have several other biochemical and physiological effects. N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as to inhibit cell migration and invasion. N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea in lab experiments is its relatively low toxicity compared to other anticancer drugs. N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. However, one limitation of using N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea in lab experiments is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea. One area of interest is the development of novel N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea in combination with other anticancer drugs, which may enhance its therapeutic efficacy. Finally, further studies are needed to elucidate the precise mechanism of action of N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea and to identify potential biomarkers that may predict response to treatment.
Conclusion:
In conclusion, N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is a synthetic compound that has shown promise as a potential anticancer and antimicrobial agent. Its multi-step synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea and to develop more effective treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea involves a multi-step process that begins with the reaction of 7-hydroxy-4-methylcoumarin with thionyl chloride to form 7-chloro-4-methylcoumarin. The resulting compound is then reacted with allylamine and potassium thiocyanate to form N-allyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea. Finally, the addition of diallylamine to the reaction mixture leads to the formation of N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea.
Aplicaciones Científicas De Investigación
N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been the subject of numerous scientific studies due to its potential therapeutic properties. In vitro studies have shown that N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea exhibits antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has also been shown to have antimicrobial activity against several strains of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Propiedades
IUPAC Name |
3-(4-methyl-2-oxochromen-7-yl)-1,1-bis(prop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-4-8-19(9-5-2)17(22)18-13-6-7-14-12(3)10-16(20)21-15(14)11-13/h4-7,10-11H,1-2,8-9H2,3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLFOMGMEFZFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-2-oxo-2H-chromen-7-yl)-1,1-diprop-2-en-1-ylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-benzyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882808.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)

![N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide](/img/structure/B5882818.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5882826.png)

![4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5882839.png)
![4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B5882843.png)
![1-(2,4-dihydroxyphenyl)-2-[(1-phenyl-1H-pyrazol-4-yl)oxy]ethanone](/img/structure/B5882856.png)
![2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5882857.png)